(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone is a complex organic compound belonging to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazolopyridine core, followed by functionalization at various positions to introduce the butyl, cyclopropyl, and methyl groups .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has been evaluated for its efficacy in treating diseases such as cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of (1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
Uniqueness
(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H31N5O3S |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H31N5O3S/c1-4-6-9-26-20-19(15(3)23-26)17(14-18(22-20)16-7-8-16)21(27)24-10-12-25(13-11-24)30(28,29)5-2/h14,16H,4-13H2,1-3H3 |
InChI Key |
JZJQDBWQVIUTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)S(=O)(=O)CC |
Origin of Product |
United States |
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